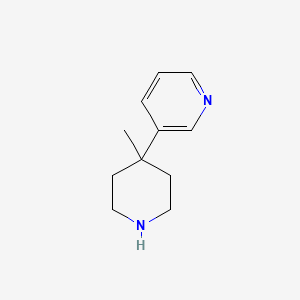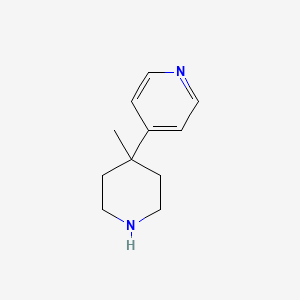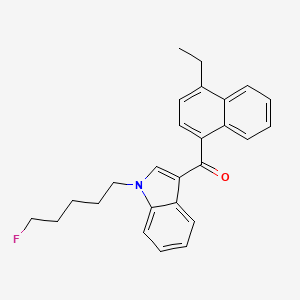
EAM-2201
科学研究应用
EAM2201 因其与各种药物代谢酶相互作用的潜力而受到研究。 它已被证明可以抑制人肝微粒体中细胞色素 P450 酶和尿苷 5’-二磷酸葡萄糖醛酸转移酶的活性 . 这使其成为研究药物相互作用和其他化合物代谢的有价值工具 . 此外,EAM2201 已被用于法医毒理学,以了解其代谢并检测其在生物样本中的存在 .
作用机制
生化分析
Biochemical Properties
EAM-2201 interacts with various enzymes and proteins in biochemical reactions . It has been found to inhibit the activities of major drug-metabolizing enzymes, cytochrome P450s (CYPs), and uridine 5′-diphospho-glucuronosyltransferases (UGTs) in human liver microsomes . The metabolites of this compound are produced by defluorination, hydroxylation, carboxylation, dehydrogenation, N-dealkylation, and/or glucuronidation .
Cellular Effects
This compound influences cell function by acting as a potent agonist for the cannabinoid receptors
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with cannabinoid receptors .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels
准备方法
合成路线和反应条件
EAM2201 的合成涉及 4-乙基-1-萘基氯与 1-(5-氟戊基)-1H-吲哚-3-羧酸在碱如碳酸钾存在下的反应 . 反应通常在有机溶剂如二甲基甲酰胺 (DMF) 中于升高的温度下进行 .
工业生产方法
EAM2201 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用大型反应器并精确控制反应条件,以确保最终产品的产率和纯度高 .
化学反应分析
相似化合物的比较
EAM2201 在结构上类似于其他合成大麻素,如 JWH-210 和 AM-2201 . 它因萘环 4 位存在乙基和戊基链上的氟原子而独一无二 . 这种结构修饰增强了其在大麻素受体上的结合亲和力和效力 .
类似化合物列表
- JWH-210
- AM-2201
- MAM-2201
- THJ-2201
属性
IUPAC Name |
(4-ethylnaphthalen-1-yl)-[1-(5-fluoropentyl)indol-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FNO/c1-2-19-14-15-23(21-11-5-4-10-20(19)21)26(29)24-18-28(17-9-3-8-16-27)25-13-7-6-12-22(24)25/h4-7,10-15,18H,2-3,8-9,16-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCXPXDWLZORPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745434 | |
| Record name | EAM 2201 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1364933-60-7 | |
| Record name | (4-Ethyl-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1364933-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | EAM-2201 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1364933607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EAM 2201 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EAM-2201 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO52S1U9ET | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does EAM-2201 interact with its target and what are the downstream effects?
A1: this compound acts as a potent agonist of cannabinoid receptors, specifically CB1 and CB2 receptors . This means it binds to these receptors and activates them, mimicking the effects of endogenous cannabinoids. While the precise downstream effects are still under investigation, activation of CB receptors is known to influence various physiological processes, including mood, appetite, pain perception, and memory.
Q2: What is known about the metabolism of this compound?
A2: Research indicates that this compound is metabolized in the liver, primarily by cytochrome P450 enzymes (CYPs) . Studies utilizing human liver microsomes and recombinant CYPs have identified specific CYP enzymes involved in its metabolism, including CYP2C8, CYP2C9, CYP2C19, and CYP3A4. Further research has also explored the potential for this compound to inhibit certain CYP and UGT (uridine 5′-diphospho-glucuronosyltransferases) enzymes, suggesting a potential for drug-drug interactions when co-administered with medications metabolized by these enzymes .
Q3: Are the metabolites of this compound biologically active?
A3: Yes, research suggests that several major phase I metabolites of this compound retain activity at cannabinoid receptors . This finding implies that these metabolites may contribute to the overall effects of the parent compound and could potentially prolong its duration of action.
Q4: What analytical techniques are used to study this compound?
A4: Several analytical methods are employed to detect, identify, and quantify this compound and its metabolites. These include liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution LC-Orbitrap-MS/MS . These techniques provide the sensitivity and selectivity needed to analyze complex biological samples and differentiate this compound from other compounds.
Q5: What are the implications of this compound being found in forensic samples?
A5: The detection of this compound in forensic samples, such as those described in case reports , highlights its emergence as a new psychoactive substance. This finding underscores the importance of developing and refining analytical methods for its detection and identification, especially in the context of forensic investigations and clinical toxicology.
Q6: Has this compound been detected in products like "spice-like" herbal mixtures?
A6: Yes, this compound has been identified and quantified in "spice-like" herbal mixtures, indicating its presence in products marketed and sold as alternatives to cannabis . This discovery raises concerns about the potential health risks associated with the use of such products, as their composition and potency can vary significantly.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-amino-4-[[2-[[5-(diaminomethylideneamino)-2-[[4-(hydroxyamino)-2-(naphthalen-2-ylmethyl)-4-oxobutanoyl]amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B566088.png)
![N2-[(2R)-4-[(1,1-Dimethylethoxy)amino]-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-N5-[[[2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl]sulfonyl]amino]iminoethyl-L-ornithine](/img/structure/B566089.png)
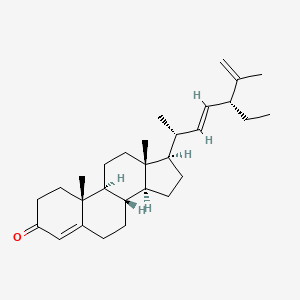
![2-[(4-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566091.png)
![2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566094.png)
![2-[(4-Aminophenyl)propan-2-yl]-4-thiazolecarboxylic Acid Hydrochloride](/img/structure/B566095.png)
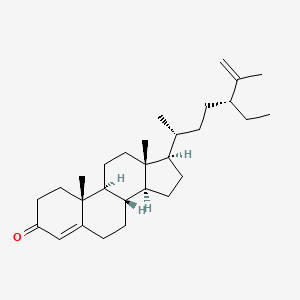
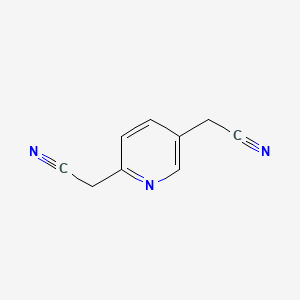
![(2S,3S,4S,5R)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B566104.png)
![(R)-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566106.png)
![(R)-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566107.png)
